molecular formula C10H11N3OS B185733 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 63617-18-5

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B185733
CAS No.: 63617-18-5
M. Wt: 221.28 g/mol
InChI Key: GYXJNPCMLREPTE-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones under controlled conditions .

Key Reagents and Conditions:

  • Hydrogen peroxide (H₂O₂): Mild oxidizing agent for sulfoxide formation.

  • m-Chloroperbenzoic acid (m-CPBA): Selective oxidant for sulfone generation under ambient conditions.

Products:

Oxidation StateProduct Structure
Sulfoxide5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1-oxide
Sulfone5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide

Reduction Reactions

Reduction of the thiadiazole ring modifies its aromaticity, yielding dihydrothiadiazole derivatives .

Key Reagents and Conditions:

  • Lithium aluminum hydride (LiAlH₄): Reduces the thiadiazole ring in anhydrous THF at reflux.

  • Sodium borohydride (NaBH₄): Selective reduction under milder conditions (e.g., ethanol, 60°C).

Products:

Reducing AgentMajor Product
LiAlH₄5-(4-Methoxybenzyl)-2,3-dihydro-1,3,4-thiadiazol-2-amine
NaBH₄Partially reduced thiadiazole derivatives

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution, enabling functionalization of the thiadiazole ring .

Reaction with 2-Bromoketones

Conditions: Reflux in ethanol for 12 hours, followed by neutralization with aqueous Na₂CO₃ .
Example:

  • Reacting with 2-bromoacetophenone yields 2-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole via cyclocondensation .

Reaction with Chloroacetyl Chloride

Conditions: Anhydrous sodium acetate as a base, benzene solvent, 80°C .
Product:

  • Forms 2-chloro-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide , a precursor for further substitutions (e.g., with piperazines or thioureas) .

Electrophilic Substitution Reactions

The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position .

Key Reagents and Conditions:

  • Nitration: HNO₃/H₂SO₄ mixture at 0–5°C.

  • Halogenation: Cl₂ or Br₂ in acetic acid.

Products:

Reaction TypeProduct
Nitration5-(4-Methoxy-3-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Bromination5-(4-Methoxy-3-bromobenzyl)-1,3,4-thiadiazol-2-amine

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles.

Formation of Imidazo[2,1-b] thiadiazoles

Conditions: Reaction with 2-bromoketones in ethanol under reflux .
Example:

  • Reacting with 2-bromo-1-(4-chlorophenyl)ethanone produces 2-(4-chlorophenyl)-6-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole .

Alkylation and Acylation Reactions

The amine group undergoes alkylation or acylation to form derivatives with enhanced reactivity .

Key Examples:

Reaction TypeReagentProduct
AcylationAcetic anhydrideN-Acetyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
AlkylationMethyl iodideN-Methyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine

Sulfonation Reactions

Conditions: Treatment with chlorosulfonic acid in dichloromethane at 0°C.
Product:

  • 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine sulfonic acid , a precursor for further functionalization.

Scientific Research Applications

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share a similar five-membered ring structure but contain an oxygen atom instead of sulfur.

    1,3,4-Thiadiazole Derivatives: Other derivatives of thiadiazole with different substituents on the ring.

Uniqueness

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity

Biological Activity

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in sulfuric acid at elevated temperatures (60–70°C) . This method yields the target compound effectively and allows for further modifications that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. The following sections detail specific studies and findings related to its cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (L1210), cervical carcinoma (HeLa), and human T-lymphocyte cells (CEM). IC50 values ranged from 0.79 to 1.6 μM , indicating potent activity .
    • A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole scaffold could enhance cytotoxic effects. For instance, derivatives with additional aromatic substitutions showed improved potency against MCF-7 breast cancer cells .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and activation of caspases (specifically caspase-3), which are critical markers of programmed cell death .
    • Flow cytometric analyses indicated that treatment with this compound alters the Bax/Bcl-2 ratio in favor of apoptosis, further supporting its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes the IC50 values for this compound compared to other related compounds:

Compound Cell Line IC50 (μM)
This compoundHeLa0.79
This compoundCEM1.6
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-712.5
5-(Chlorobenzyl)-1,3,4-thiadiazoleA5490.2

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antileukemic Activity :
    • A study focused on the antileukemic properties of various thiadiazole derivatives highlighted that compounds similar to this compound showed promising results in inducing apoptosis in murine leukemia cells .
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that certain derivatives can effectively target tumor cells in animal models. For example, radioactive tracing studies demonstrated that modified thiadiazoles could localize to sarcoma cells in tumor-bearing mice .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, and what experimental conditions are critical for yield optimization?

  • Answer : A typical synthesis involves reacting 4-methoxybenzyl-substituted carboxylic acids (or derivatives) with thiosemicarbazide under acidic conditions. For example, POCl₃ is often used as a cyclizing agent, with reflux temperatures (~90°C) and reaction times of 3–6 hours . Adjusting pH to 8–9 during workup precipitates the product, followed by recrystallization from DMSO/water or ethanol . Key variables affecting yield include stoichiometric ratios of reagents, temperature control, and solvent purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for analogous thiadiazoles . Complementary techniques include:

  • FT-IR : To identify N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1600–1200 cm⁻¹).
  • NMR : ¹H NMR for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm); ¹³C NMR for thiadiazole C-2 (~δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound, and what assays are recommended for antimicrobial studies?

  • Answer : Follow standardized protocols for antimicrobial testing, such as broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, alongside fungal species (e.g., C. albicans). Structure-activity relationship (SAR) studies suggest that methoxy and benzyl groups enhance activity against resistant pathogens . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural elucidation of thiadiazole derivatives?

  • Answer : Contradictions often arise from polymorphism or solvent effects. For NMR, use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and compare with computed chemical shifts via DFT calculations (e.g., B3LYP/6-311++G** level) . For IR, ensure sample dryness to avoid O–H interference. If crystallographic data conflicts with spectroscopy, prioritize SCXRD results and re-examine sample purity .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and global reactivity descriptors (e.g., electronegativity, chemical hardness). Basis sets like 6-311G++(d,p) and functionals like B3LYP are widely used for thiadiazoles . Pair these with molecular docking to predict binding affinities to biological targets (e.g., bacterial enzymes) .

Q. What strategies optimize the synthesis of this compound to minimize hazardous byproducts?

  • Answer : Replace POCl₃ with greener cyclizing agents (e.g., PPA (polyphosphoric acid)) or use microwave-assisted synthesis to reduce reaction time and waste . Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for purification. For waste management, segregate halogenated byproducts and neutralize acidic residues before disposal .

Q. How do structural modifications (e.g., substituent variations on the benzyl group) influence the compound’s bioactivity and physicochemical properties?

  • Answer : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the para-position of the benzyl ring to modulate lipophilicity (logP) and bioavailability. SAR studies show that methoxy groups enhance antimicrobial potency, while bulky substituents (e.g., tert-butyl) may reduce solubility . Use HPLC to measure logP and assess stability under physiological pH (e.g., PBS buffer at pH 7.4) .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Answer : Employ a combination of in vitro and in silico approaches:

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase .
  • Flow cytometry : To evaluate apoptosis induction in cancer cell lines.
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Molecular dynamics simulations : To study ligand-receptor interactions over time .

Q. What factorial design parameters are critical when scaling up the synthesis of this compound?

  • Answer : Use a 2³ factorial design to evaluate the impact of:

  • Temperature (80°C vs. 100°C)
  • Reagent molar ratio (1:1 vs. 1:1.2)
  • Reaction time (3 vs. 6 hours).
    Monitor responses like yield, purity (HPLC), and energy consumption. Central Composite Design (CCD) can further optimize conditions .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJNPCMLREPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355423
Record name 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63617-18-5
Record name 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-methoxyphenyl)acetyl chloride (88a, 3.05 g, 16.5 mmol), and thiosemicarbazide (1.37 g, 15.0 mmol) were heated to 60° C. for 3.0 hours. The reaction mixture was then cooled to room temperature, quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and 50% NaOH(aq), dried over. MgSO4(s), and concentrated under reduced pressure to give 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (88b).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One

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